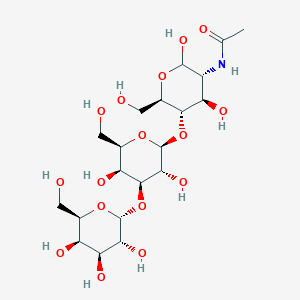

alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

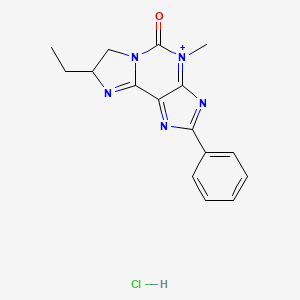

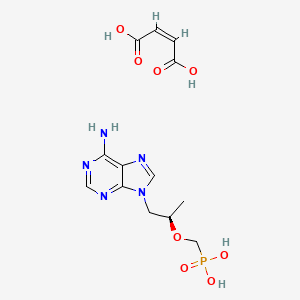

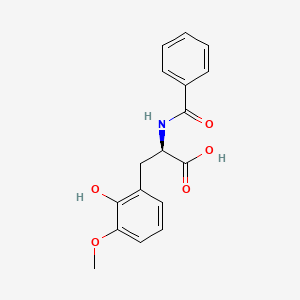

Alpha-D-Gal-(1->3)-beta-D-Gal-(1->4)-D-GlcNAc is an amino trisaccharide consisting of two D-galactose residues, linked alpha(1->3), and an N-acetyl-D-glucosamine residue, linked beta(1->4), at the reducing end. It has a role as an allergen. It is an amino trisaccharide and a glucosamine oligosaccharide.

属性

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(25)21-9-12(28)16(8(4-24)33-18(9)32)36-20-15(31)17(11(27)7(3-23)35-20)37-19-14(30)13(29)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11+,12-,13+,14-,15-,16-,17+,18?,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNISLDGFPWIBDF-MPRBLYSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Galalpha1-3Galbeta1-4GlcNAc-R, also known as the α-Gal epitope, interacts primarily with anti-Gal antibodies present in humans and Old World primates. These antibodies are naturally occurring and constitute about 1% of total immunoglobulins in humans []. The binding of anti-Gal antibodies to α-Gal epitopes on cell surfaces triggers a cascade of immune responses, leading to hyperacute rejection in the context of xenotransplantation []. This rejection is characterized by complement activation, antibody-dependent cell-mediated cytotoxicity, and inflammation, ultimately resulting in rapid graft destruction [].

ANone: Galalpha1-3Galbeta1-4GlcNAc-R is a trisaccharide with the following structure:

ANone: As a carbohydrate, the term "material compatibility" is not typically used for Galalpha1-3Galbeta1-4GlcNAc-R. This epitope is part of larger glycoproteins or glycolipids. Its stability depends on the context of the molecule it's attached to. In general, glycosidic linkages can be cleaved by specific enzymes or under harsh chemical conditions.

ANone: Galalpha1-3Galbeta1-4GlcNAc-R is a carbohydrate and does not possess catalytic properties. It's a recognition element, not an enzyme.

A: While computational studies specifically on Galalpha1-3Galbeta1-4GlcNAc-R are limited, molecular dynamics simulations and docking studies have been used to investigate the interaction between similar carbohydrate antigens and antibodies []. These studies provide insights into binding affinities, key residues involved, and potential strategies to modulate immune recognition.

A: Modifications to the Galalpha1-3Galbeta1-4GlcNAc-R structure can significantly impact its recognition by anti-Gal antibodies and lectins []. For instance:

- Terminal modifications: Adding an alpha1-2-linked fucose to the terminal galactose generates the blood group B antigen, altering antibody binding [].

- Linkage variations: Changing the linkage between galactose residues (e.g., to beta1-3) impacts recognition by lectins like Griffonia simplicifolia I-B4 [].

- Chain length: Longer oligosaccharide chains containing the α-Gal epitope may have lower affinity for anti-Gal antibodies compared to shorter ones [].

ANone: PK/PD studies are not relevant for Galalpha1-3Galbeta1-4GlcNAc-R as it is not a drug but a naturally occurring carbohydrate epitope. Research focuses on its role in xenotransplantation rejection and exploring strategies to overcome this barrier.

ANone: Several approaches have been investigated in preclinical models to address the α-Gal barrier in xenotransplantation:

- Genetically engineered animals: Pigs deficient in α1,3-galactosyltransferase, the enzyme responsible for α-Gal synthesis, have been developed to reduce xenoantigen expression [, ].

- Enzymatic treatment: Enzymes like α-galactosidase and Endo-β-galactosidase C can remove α-Gal epitopes from pig tissues, showing promise in delaying hyperacute rejection in preclinical models [, , ].

- Immunosuppression: Strategies to modulate the recipient's immune system, such as inducing tolerance to α-Gal or depleting anti-Gal antibodies, are being explored [, ].

- Incomplete α-Gal removal: Current methods may not eliminate all α-Gal epitopes, leading to ongoing immune responses [].

- Non-Gal antigens: Other xenoantigens on pig cells can trigger immune rejection, requiring additional strategies to address these targets [].

ANone: Safety concerns regarding α-Gal manipulation primarily relate to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

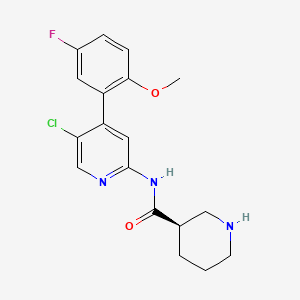

![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B1139449.png)

![2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol](/img/structure/B1139455.png)

![3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B1139456.png)

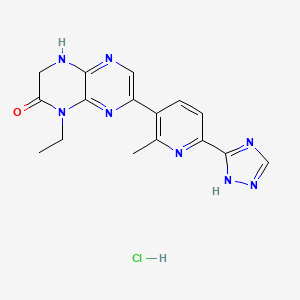

![(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B1139461.png)

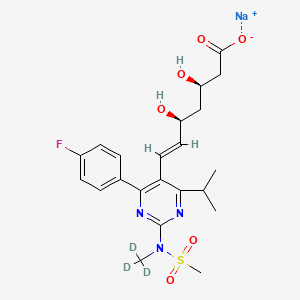

![(2S)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1139473.png)